5-Fluoroquinazolin-2-amine can be classified as:
The synthesis of 5-fluoroquinazolin-2-amine typically involves several synthetic routes, with methods focusing on cyclization reactions of appropriate precursors.
The molecular structure of 5-fluoroquinazolin-2-amine is defined by its chemical formula and a molecular weight of approximately 154.15 g/mol.
Property | Value |
---|---|
Molecular Formula | C8H7FN2 |
Molecular Weight | 154.15 g/mol |
IUPAC Name | 5-fluoroquinazolin-2-amine |
InChI Key | ZGZUJXGJYVZVHT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=NC=C2C(=C1)F)N |
5-Fluoroquinazolin-2-amine is involved in various chemical reactions, primarily due to its functional groups.
The mechanism of action for compounds like 5-fluoroquinazolin-2-amine often involves interaction with biological targets such as enzymes or receptors.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the compound's structure and purity.
5-Fluoroquinazolin-2-amine has several significant applications in scientific research:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5